molecular formula C13H10N4O6 B15074542 Benzenemethanamine, N-(2,4,6-trinitrophenyl)- CAS No. 40122-56-3

Benzenemethanamine, N-(2,4,6-trinitrophenyl)-

Cat. No.: B15074542
CAS No.: 40122-56-3
M. Wt: 318.24 g/mol
InChI Key: LJHFWBALMMCLIK-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(2,4,6-trinitrophenyl)-, also known as trinitrobenzylamine, is a chemical compound characterized by the presence of a benzylamine group attached to a trinitrophenyl moiety. This compound is notable for its high nitrogen content and the presence of three nitro groups, which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- typically involves the nitration of benzylamine derivatives. One common method includes the reaction of benzylamine with trinitrobenzene under controlled conditions. The nitration process requires the use of strong acids such as nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the trinitro compound .

Industrial Production Methods

Industrial production of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired compound in high purity .

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, induction of apoptosis, and inhibition of cell proliferation . The compound’s ability to form reactive oxygen species (ROS) also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, N-(2,4,6-trinitrophenyl)- is unique due to the presence of the benzylamine group, which imparts different reactivity and biological properties compared to other trinitro compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

CAS No.

40122-56-3

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

IUPAC Name

N-benzyl-2,4,6-trinitroaniline

InChI

InChI=1S/C13H10N4O6/c18-15(19)10-6-11(16(20)21)13(12(7-10)17(22)23)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2

InChI Key

LJHFWBALMMCLIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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